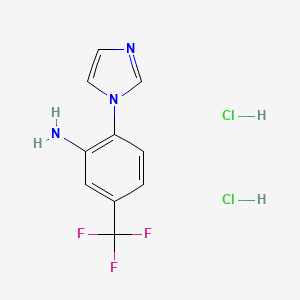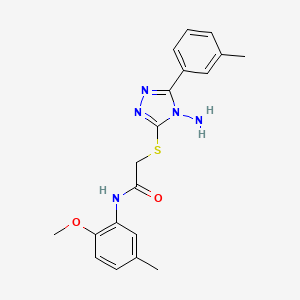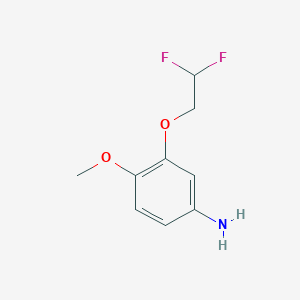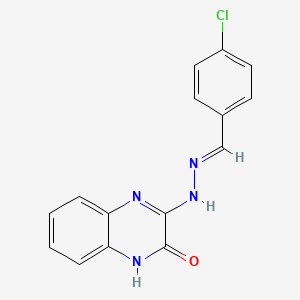
2-(1H-imidazol-1-yl)-5-(trifluoromethyl)aniline dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-imidazol-1-yl)-5-(trifluoromethyl)aniline dihydrochloride is a chemical compound with the molecular formula C10H8F3N3. It is used in proteomics research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H8F3N3/c11-10(12,13)7-1-2-9(8(14)5-7)16-4-3-15-6-16/h1-6H,14H2 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its molecular weight is 227.19 .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis and Intermediate Role : 2-(1H-imidazol-1-yl)-5-(trifluoromethyl)aniline dihydrochloride has been utilized as an intermediate in the synthesis of antitumor agents like nilotinib. Its synthesis involves fluorination and substitution processes, showcasing its importance in complex chemical syntheses (Yang Shijing, 2013).
Structural Analysis : Studies have shown that in compounds like triflumizole, which include a similar structure, the dihedral angles between aniline and imidazole ring planes were significant for understanding molecular interactions. This insight is valuable in the design of new compounds with tailored properties (Tae Ho Kim et al., 2010).
Application in Sensing and Detection
Chemosensors for Metal Ions : Derivatives of 2-(1H-imidazol-1-yl)-5-(trifluoromethyl)aniline have been used to create efficient chemosensors for metal ions like aluminum in aqueous solutions. These sensors have shown high selectivity and sensitivity, indicating their potential for environmental and biological applications (G. J. Shree et al., 2019).
Corrosion Inhibition : Imidazoline derivatives, which include structures similar to 2-(1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, have been explored as corrosion inhibitors for metals in acidic solutions. Their effectiveness highlights potential industrial applications in metal preservation and maintenance (Ke-gui Zhang et al., 2015).
Potential in Drug Design and Catalysis
Drug Molecule Design : Research has been conducted on designing imidazole derivatives, including structures resembling 2-(1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, for increased potency in treating infectious diseases. These studies emphasize the role of such compounds in pharmaceutical research (Rajkumar Mohanta & S. Sahu, 2013).
Catalysis in Cross-Coupling Reactions : Imidazoline derivatives have shown utility in catalyzing cross-coupling reactions, a fundamental process in organic synthesis. This highlights their potential role in facilitating complex chemical reactions (M. Sudharsan & D. Suresh, 2018).
Safety and Hazards
Propriétés
IUPAC Name |
2-imidazol-1-yl-5-(trifluoromethyl)aniline;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3.2ClH/c11-10(12,13)7-1-2-9(8(14)5-7)16-4-3-15-6-16;;/h1-6H,14H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCUBEIYIOQRLBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)N)N2C=CN=C2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2F3N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4-dimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2410862.png)
![5-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-[4-(2,6-dimethylphenyl)piperazino]-1,3-thiazol-4(5H)-one](/img/structure/B2410865.png)

![5-(3-Iodo-1-bicyclo[1.1.1]pentanyl)-1,3-benzodioxole](/img/structure/B2410867.png)


![N-[(hydroxyimino)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2410874.png)
![2-(1,3-Dimethyl-2,4-dioxo-7-propan-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetic acid](/img/structure/B2410876.png)
![4-[(benzenesulfonyl)methyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B2410877.png)
![(2Z)-5-(hydroxymethyl)-N-(4-iodophenyl)-8-methyl-2-[(4-methylphenyl)imino]-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2410878.png)

![Methyl 4-[[3-(2-ethoxy-2-oxoethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]carbamoyl]benzoate](/img/structure/B2410883.png)
![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propionamide](/img/structure/B2410884.png)